Noripurum

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

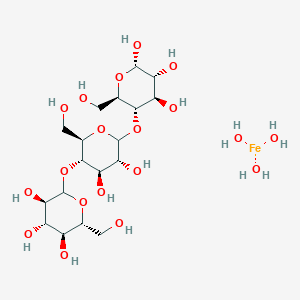

Structure

3D Structure of Parent

Properties

CAS No. |

79173-09-4 |

|---|---|

Molecular Formula |

C18H38FeO19 |

Molecular Weight |

614.3 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron;trihydrate |

InChI |

InChI=1S/C18H32O16.Fe.3H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;;;;/h4-29H,1-3H2;;3*1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;;;;/m1..../s1 |

InChI Key |

JICBXNUMUPJKLZ-KDXXRCKWSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe] |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe] |

Synonyms |

ferric hydroxide-polymaltose ferric polymaltose ferripolyisomaltose Ferrum Hausmann Intrafer iron hydroxide polymaltose iron polymaltose iron(III)-hydroxide-dextrin iron-polymaltose complex Noripurum teferrol |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Iron Uptake from Noripurum® (Iron(III)-Hydroxide Polymaltose Complex): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Noripurum®, an iron(III)-hydroxide polymaltose complex (IPC), in intestinal iron uptake. Unlike traditional ferrous iron salts, which are absorbed as free ions, this compound® utilizes a distinct, controlled pathway involving the uptake of the intact macromolecular complex. This guide details the proposed mechanism of receptor-mediated endocytosis, intracellular iron release, and subsequent metabolic pathways. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for investigating IPC uptake are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core processes.

Introduction: A Paradigm Shift in Oral Iron Therapy

Iron deficiency remains a global health challenge, and oral iron supplementation is a cornerstone of its management. For decades, ferrous (Fe²⁺) iron salts have been the standard of care. However, their absorption as free ions is often associated with gastrointestinal side effects, leading to poor patient compliance. This compound® represents a significant advancement in oral iron therapy. Its active component, the iron(III)-hydroxide polymaltose complex, is a macromolecule with a polynuclear iron(III)-hydroxide core, structurally analogous to the physiological iron storage protein, ferritin.[1] This unique structure dictates a distinct mechanism of absorption that minimizes the presence of free iron in the gastrointestinal lumen, thereby enhancing tolerability.[2]

The Proposed Mechanism of Action: From Lumen to Circulation

The absorption of iron from this compound® is a multi-step process that occurs primarily in the duodenum and jejunum.[1] It is an active, regulated mechanism that differs fundamentally from the passive diffusion and carrier-mediated transport of ferrous ions.[1]

Step 1: Luminal Transit and Intact Complex Presentation

The iron(III)-hydroxide polymaltose complex is stable in the gastrointestinal environment and reaches the small intestine largely intact. The polymaltose shell protects the iron core from interacting with dietary inhibitors and from precipitating at the neutral pH of the intestine.

Step 2: Receptor-Mediated Endocytosis

The central hypothesis for this compound® uptake is a receptor-mediated endocytic pathway, similar to that of ferritin. The structural mimicry of ferritin by the IPC is key to this proposed mechanism. While the specific receptor for IPC on the apical membrane of enterocytes has not been definitively identified, the Transferrin Receptor 1 (TfR1), a known receptor for H-ferritin, is a primary candidate.

The process is envisioned as follows:

-

Binding: The IPC binds to a specific receptor on the enterocyte surface.

-

Internalization: The receptor-IPC complex is internalized into the cell via endocytosis, forming an endosome.

This controlled uptake prevents the uncontrolled influx of free iron into the intestinal cells.

Step 3: Intracellular Iron Release

Once inside the endosome, the acidic environment (pH ~5.5) facilitates the dissociation of iron from the polymaltose complex. This process is analogous to the release of iron from transferrin within the endosome.[3] The released ferric (Fe³⁺) iron is then likely reduced to ferrous (Fe²⁺) iron by endosomal reductases, such as STEAP3.[3]

Step 4: Cytosolic Transport and Metabolic Fate

The liberated ferrous iron is transported out of the endosome and into the cytosol by the Divalent Metal Transporter 1 (DMT1).[3] Once in the labile iron pool of the cytosol, the iron can follow two main pathways:

-

Storage: It can be stored within the cell in ferritin.

-

Transport: It can be transported across the basolateral membrane into the circulation by the iron exporter protein, ferroportin.[4] The exported iron is then oxidized back to its ferric state and binds to transferrin for distribution throughout the body.[4]

Quantitative Data on Iron Uptake and Bioavailability

The unique mechanism of this compound® uptake results in a distinct pharmacokinetic profile compared to ferrous salts. While peak serum iron concentrations are lower and reached more slowly, the overall bioavailability for hemoglobin synthesis is comparable in iron-deficient individuals.[2]

| Parameter | Iron(III)-Hydroxide Polymaltose Complex (this compound®) | Ferrous Sulfate | Reference |

| LD100 in Rats | > 1000 mg/kg | 350 mg/kg | [2] |

| Relative Bioavailability | Comparable to ferrous sulfate in iron-deficient subjects | Standard Reference | [2] |

| 59Fe Absorption (Human, starved, iron-deficient) | 3.91 ± 2.24% | 13.8 ± 6.19% (as Fe(II) ascorbate) | [5] |

| Post-absorptive Serum Iron Increase | Not significant | Significant | [5] |

Table 1: Comparative preclinical and clinical data on iron uptake and bioavailability.

| Parameter | Value | Cell Model | Reference |

| Ferritin Binding Affinity (Kd) | 1.6 µM | Caco-2 cells | |

| Ferritin Uptake Saturation | After 4 hours | Caco-2 cells |

Table 2: Quantitative data on ferritin uptake in Caco-2 cells, a model for this compound® uptake.

Experimental Protocols

In Vitro Iron Uptake using Caco-2 Cells

This protocol describes a method to assess the uptake of iron from this compound® using the human intestinal epithelial cell line, Caco-2, which differentiates into a polarized monolayer with enterocyte-like characteristics.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

-

This compound® solution

-

Ferritin ELISA kit

-

BCA Protein Assay Kit

Methodology:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seeding on Transwell® inserts: Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10⁵ cells/cm².

-

Differentiation: Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER).

-

Iron Uptake Assay: a. On the day of the experiment, wash the cell monolayers with pre-warmed phosphate-buffered saline (PBS). b. Add the this compound® solution (at desired iron concentrations) to the apical side of the Transwell® insert. c. Incubate for 2-4 hours at 37°C. d. After incubation, wash the cells three times with ice-cold PBS to remove any unbound complex.

-

Quantification of Iron Uptake: a. Lyse the cells using a suitable lysis buffer. b. Measure the total protein concentration in the cell lysate using a BCA assay. c. Measure the intracellular ferritin concentration using a ferritin ELISA kit. An increase in ferritin concentration is indicative of iron uptake.

In Vivo Iron Absorption in a Rat Model of Iron Deficiency Anemia

This protocol outlines a method to study the bioavailability of iron from this compound® in an iron-deficient rat model using radiolabeled iron.

Materials:

-

Sprague-Dawley rats

-

Iron-deficient diet

-

This compound® containing ⁵⁹Fe

-

Ferrous sulfate containing ⁵⁹Fe (as a comparator)

-

Whole-body gamma counter

-

Blood collection supplies

Methodology:

-

Induction of Iron Deficiency: Wean young rats onto an iron-deficient diet for 3-4 weeks to induce iron deficiency anemia. Monitor hemoglobin levels to confirm anemia.

-

Dosing: a. Divide the anemic rats into two groups. b. Administer a single oral dose of ⁵⁹Fe-labeled this compound® to one group and ⁵⁹Fe-labeled ferrous sulfate to the other group.

-

Measurement of Iron Absorption: a. Measure the whole-body radioactivity of each rat immediately after dosing using a whole-body gamma counter. b. After 14 days, measure the whole-body radioactivity again. The percentage of retained radioactivity represents the percentage of iron absorbed.

-

Measurement of Iron Utilization: a. Collect blood samples at regular intervals. b. Measure the radioactivity incorporated into red blood cells to determine the utilization of absorbed iron for hemoglobin synthesis.

Visualizing the Mechanism: Pathways and Workflows

Signaling Pathway of this compound® Uptake

Caption: Proposed signaling pathway for this compound® iron uptake in enterocytes.

Experimental Workflow for In Vitro Iron Uptake Assay

Caption: Experimental workflow for assessing this compound® iron uptake in Caco-2 cells.

Conclusion

The mechanism of iron uptake from this compound® represents a sophisticated, physiologically adapted process that leverages a receptor-mediated endocytic pathway. This controlled absorption minimizes the exposure of the gastrointestinal mucosa to free iron, which is the primary cause of the side effects associated with ferrous iron salts. While the precise molecular details of the receptor interaction and intracellular trafficking are still areas of active investigation, the existing evidence strongly supports a ferritin-like uptake mechanism. This in-depth understanding of this compound®'s mechanism of action is crucial for researchers and drug development professionals working to advance the treatment of iron deficiency anemia. The experimental protocols and visualized pathways provided in this guide serve as a valuable resource for further exploration in this field.

References

- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 2. Absorption of iron polymaltose and ferrous sulphate in rats and humans. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron transport proteins: Gateways of cellular and systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of iron from oral ferric polymaltose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Pathways of Ferric Polymaltose Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric polymaltose complex (IPC) is a macromolecular, iron-carbohydrate compound utilized for the treatment of iron deficiency. Its unique structure, resembling the native iron storage protein ferritin, dictates a distinct and controlled cellular uptake mechanism compared to traditional ferrous iron salts. This guide provides a comprehensive overview of the current understanding of the cellular uptake pathways of IPC, focusing on the dual mechanisms of a reductive pathway and a more prominent endocytic pathway. Detailed experimental methodologies, quantitative data, and visual representations of the involved pathways are presented to serve as a valuable resource for researchers and professionals in the field of iron metabolism and drug development.

Introduction to Ferric Polymaltose Complex

Ferric polymaltose complex is composed of a polynuclear iron (III) hydroxide core stabilized by multiple non-covalently bound polymaltose molecules. This formulation creates a stable, soluble, and non-ionic complex that minimizes the release of free iron ions in the gastrointestinal tract, thereby reducing oxidative stress and improving tolerability compared to ferrous salts. The ferritin-like structure of IPC is central to its absorption, which primarily occurs in the duodenum and jejunum through active and regulated cellular processes.

Cellular Uptake Mechanisms of Ferric Polymaltose Complex

Current scientific evidence points towards two primary pathways for the cellular uptake of iron from ferric polymaltose complex by intestinal enterocytes: a reductive pathway and an endocytic pathway.

The Reductive Pathway

While considered a minor route for a large macromolecule like IPC, a portion of the iron may be absorbed via the classical pathway for non-heme ferric iron. This process involves the following steps:

-

Reduction: Ferric iron (Fe³⁺) at the apical membrane of the enterocyte is reduced to ferrous iron (Fe²⁺) by a ferrireductase, such as duodenal cytochrome b (Dcytb).[1][2]

-

Transport: The resulting ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1).[1][2]

This pathway is more prominent for smaller, soluble iron species. For IPC, it is likely that only a small fraction of iron is released from the complex in the gut lumen to be available for this pathway.

The Endocytic Pathway

The primary and more significant mechanism for the cellular uptake of the intact ferric polymaltose complex is believed to be endocytosis. This is consistent with its large molecular size and ferritin-like structure. Several lines of evidence support this pathway:

-

Receptor-Mediated Process: Studies on the uptake of ferritin, a structural analogue of IPC, by Caco-2 intestinal cells have demonstrated a saturable binding process, indicative of receptor-mediated endocytosis.[3][4]

-

Involvement of Clathrin: Experiments using inhibitors of clathrin-mediated endocytosis, such as chlorpromazine, have shown a significant reduction in the uptake of ferric iron nanoparticles, which serve as a model for IPC.[5]

-

Visualization: Transmission electron microscopy has confirmed the internalization of ferric iron nanoparticles within cellular vesicles in Caco-2 cells.[5][6]

The proposed steps for the endocytic uptake of IPC are:

-

Binding: The ferric polymaltose complex binds to a specific, yet to be fully characterized, receptor on the apical membrane of the enterocyte.

-

Internalization: The receptor-ligand complex is internalized via clathrin-mediated endocytosis, forming an endosome containing the IPC.

-

Intracellular Trafficking and Iron Release: The endosome traffics into the cell, where the acidic environment of late endosomes and lysosomes facilitates the dissociation of iron from the polymaltose carrier.

-

Cytosolic Transport: The released iron is then transported into the cytosol, likely in its ferrous form after reduction, where it can be utilized by the cell or stored in ferritin.

Quantitative Data on Cellular Uptake

The following tables summarize the available quantitative data from studies on ferric polymaltose and analogous iron complexes.

Table 1: Receptor Binding and Endocytosis Inhibition

| Parameter | Value | Cell Model | Compound | Reference |

| Binding Affinity (Kd) | 1.6 µM | Caco-2 | Ferritin | [3][4] |

| Uptake Inhibition (Chlorpromazine) | ~70% reduction | Caco-2 | Ferric Nanoparticles | [5] |

| Uptake Enhancement (Mas-7) | 140% of control | Caco-2 | Ferritin | [3][4] |

| Uptake Inhibition (Sucrose) | ~70% reduction | Caco-2 | Ferritin | [3][4] |

| Uptake Inhibition (Amiloride) | ~20% reduction | Caco-2 | Ferritin (high conc.) | [3][4] |

Table 2: Clinical and In Vivo Iron Utilization

| Parameter | Value | Population | Dosage | Reference |

| Red Cell Iron Utilization | 61% to 99% | Anemic Patients | 100 mg IV | [7] |

| Mean Hemoglobin Rise (4 weeks) | ~1.2 g/dL | Iron Deficiency Anemia | 100-200 mg/day oral | [1] |

| Mean Hemoglobin Rise (12-16 weeks) | up to 2.3 g/dL | Iron Deficiency Anemia | 100-200 mg/day oral | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular uptake of ferric polymaltose complex, based on published studies.

Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells (ATCC HTB-37).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation: For uptake studies, cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes. The formation of a monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).

Quantification of Iron Uptake using Ferritin Formation Assay

This assay indirectly measures cellular iron uptake by quantifying the amount of the iron storage protein, ferritin, which is synthesized in response to increased intracellular iron levels.

-

Materials:

-

Differentiated Caco-2 cell monolayers.

-

Ferric polymaltose complex solution of known concentration.

-

Cell lysis buffer (e.g., RIPA buffer).

-

BCA protein assay kit.

-

Human ferritin ELISA kit.

-

-

Procedure:

-

Wash the differentiated Caco-2 monolayers with phosphate-buffered saline (PBS).

-

Add the ferric polymaltose complex solution (at desired concentrations) to the apical side of the Transwell inserts and incubate for a specified time (e.g., 24 hours) at 37°C.

-

After incubation, remove the iron solution and wash the cells three times with cold PBS.

-

Lyse the cells with cell lysis buffer and collect the cell lysate.

-

Determine the total protein concentration of the lysate using a BCA protein assay.

-

Quantify the ferritin concentration in the lysate using a human ferritin ELISA kit, following the manufacturer's instructions.

-

Normalize the ferritin concentration to the total protein concentration to express the results as ng of ferritin per mg of total protein.

-

Inhibition of Endocytic Pathways

To investigate the involvement of specific endocytic pathways, pharmacological inhibitors are used.

-

Materials:

-

Differentiated Caco-2 cell monolayers.

-

Ferric polymaltose complex solution.

-

Inhibitors:

-

Chlorpromazine (for clathrin-mediated endocytosis).

-

Filipin or nystatin (for caveolae-mediated endocytosis).

-

Amiloride (for macropinocytosis).

-

-

-

Procedure:

-

Pre-incubate the Caco-2 cell monolayers with the respective inhibitor at a non-toxic concentration for a specified time (e.g., 30-60 minutes) at 37°C.

-

Without removing the inhibitor, add the ferric polymaltose complex solution to the apical side of the cells.

-

Incubate for the desired uptake period.

-

Wash the cells and quantify iron uptake using the ferritin formation assay as described above.

-

Compare the iron uptake in the presence of the inhibitor to a control group without the inhibitor to determine the percentage of inhibition.

-

Visualization of Cellular Uptake and Signaling Pathways

Graphviz diagrams are provided to illustrate the key pathways and experimental workflows.

Cellular Uptake Pathways of Ferric Polymaltose Complex

Caption: Dual pathways for ferric polymaltose uptake in enterocytes.

Experimental Workflow for Iron Uptake Quantification

Caption: Workflow for quantifying iron uptake via ferritin formation.

Signaling in Receptor-Mediated Endocytosis (General)

Caption: General signaling and protein involvement in endocytosis.

Conclusion and Future Directions

The cellular uptake of ferric polymaltose complex is a sophisticated process involving at least two distinct pathways in intestinal enterocytes. The predominant route is believed to be a receptor-mediated endocytic process, which allows for the controlled absorption of this large iron complex, minimizing the release of free iron and associated side effects. The reductive pathway involving Dcytb and DMT1 likely plays a secondary role.

For researchers and drug development professionals, a deeper understanding of these pathways is crucial for optimizing the design of oral iron therapies. Future research should focus on:

-

Receptor Identification: Elucidating the specific receptor(s) responsible for the endocytosis of ferric polymaltose complex.

-

Signaling Pathway Elucidation: Detailing the specific intracellular signaling cascades that regulate the endocytosis of IPC.

-

Quantitative Modeling: Developing more comprehensive quantitative models of IPC uptake to predict bioavailability and inform dosing strategies.

-

In Vivo Visualization: Utilizing advanced imaging techniques to visualize the uptake and intracellular trafficking of IPC in real-time within a living organism.

By addressing these key areas, the scientific community can further enhance the efficacy and safety of iron supplementation for the millions of individuals affected by iron deficiency worldwide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and red cell utilization of 52Fe/59Fe-labelled iron polymaltose in anaemic patients using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Intravenous Iron Polymaltose in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of intravenous iron polymaltose, a complex used in the treatment of iron deficiency anemia. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and visualizes the physiological pathways of iron polymaltose metabolism. Due to the limited availability of comprehensive preclinical data for iron polymaltose, this guide also includes comparative data for the structurally similar and more extensively studied compound, ferric carboxymaltose, to provide a broader context for researchers.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for intravenous iron polymaltose and the related compound, ferric carboxymaltose, in various preclinical models.

Table 1: Pharmacokinetic Parameters of Intravenous Iron Polymaltose in Preclinical Models

| Parameter | Animal Model | Dose | Value | Source |

| Distribution | Rat (anaemic and non-anaemic) | 0.84 - 41.9 mg Fe/kg | Primarily to liver, spleen, and bone marrow | [1][2] |

| Iron Clearance | Rat (anaemic and non-anaemic) | Not specified | Different from ferrous sulphate | [1][3] |

| Elimination Constants | Rat (anaemic and non-anaemic) | Not specified | Different from ferrous sulphate | [1][3] |

| Distribution Volumes | Rat (anaemic and non-anaemic) | Not specified | Different from ferrous sulphate | [1][3] |

Table 2: Pharmacokinetic Parameters of Intravenous Ferric Carboxymaltose (a related iron carbohydrate complex) in Preclinical Models

| Parameter | Animal Model | Dose | Value | Source |

| Plasma Elimination Half-life | Rat | 5 mg iron | 2.0 - 2.8 hours | [4] |

| Plasma Elimination Half-life | Dog | 50 mg iron | 3.1 hours | [4] |

| Peak Plasma Concentration (Cmax) | Iron deficient patients (for reference) | 100 - 1000 mg iron | 37 - 333 µg/ml | [5] |

| Time to Peak Plasma Concentration (Tmax) | Iron deficient patients (for reference) | 100 - 1000 mg iron | 15 minutes - 1.21 hours | [5] |

| Volume of Central Compartment | Iron deficient patients (for reference) | Not specified | ~3 litres (corresponds to plasma volume) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical pharmacokinetic studies. Below are summaries of experimental protocols employed in the investigation of intravenous iron polymaltose and related compounds.

Rat Model for Pharmacokinetics and Biodistribution of Radiolabelled Iron Polymaltose

-

Animal Model: Anaemic and non-anaemic rats of both sexes.[1][3]

-

Test Substance: Radiolabelled (e.g., 52Fe/59Fe) ferric-hydroxide-polymaltose complex.[1][2]

-

Administration: Intravenous injection.[1]

-

Dosage: A range of dosages between 0.84 and 41.9 mg Fe/kg body weight.[1][3]

-

Sample Collection:

-

Analytical Method: Measurement of radioactivity to determine iron concentration and distribution.[1]

-

Pharmacokinetic Analysis: Calculation of distribution volumes, iron clearance, and elimination constants.[1][3]

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Generalized workflow for a preclinical pharmacokinetic study of intravenous iron polymaltose.

Signaling Pathways and Physiological Processing

The term "signaling pathway" in the context of iron polymaltose pharmacokinetics refers to the physiological trafficking and metabolic fate of the iron complex. The following diagram illustrates this process.

Cellular Uptake and Processing of Intravenous Iron Polymaltose

Following intravenous administration, iron polymaltose complexes are cleared from the plasma primarily by the cells of the reticuloendothelial system (RES).

Caption: Cellular uptake and metabolic fate of intravenous iron polymaltose.

Discussion

The preclinical pharmacokinetic profile of intravenous iron polymaltose is characterized by its uptake into the reticuloendothelial system, where the iron is gradually released for physiological use. This controlled release mechanism is a key feature of this class of iron complexes.

The available data, primarily from rat models, indicates that the pharmacokinetic behavior of iron polymaltose differs from that of simple iron salts like ferrous sulphate.[1][3] While comprehensive quantitative data for iron polymaltose in multiple preclinical species is not extensively published, studies on the closely related ferric carboxymaltose provide valuable insights into the expected pharmacokinetic properties, such as a relatively short plasma half-life in rats and dogs.[4]

Future preclinical research should aim to generate a more complete pharmacokinetic profile of intravenous iron polymaltose, including parameters such as AUC, Cmax, clearance, and volume of distribution in various species. Such data would be invaluable for refining dosing strategies and for the development of novel intravenous iron therapies.

References

- 1. Iron pharmacokinetics after administration of ferric-hydroxide-polymaltose complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and red cell utilization of 52Fe/59Fe-labelled iron polymaltose in anaemic patients using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

The Effect of Iron(III)-Hydroxide Polymaltose Complex (Noripurum®) on Cellular Iron Metabolism and Storage: A Technical Guide

Abstract

Iron is a critical element for numerous physiological processes, yet its redox activity necessitates tightly regulated mechanisms for its absorption, transport, and storage to prevent toxicity. Iron(III)-Hydroxide Polymaltose Complex (IPC), the active compound in Noripurum®, represents a significant advancement in iron supplementation. Structurally, IPC consists of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose shell, forming a large macromolecule that mimics the structure of endogenous ferritin.[1][2] This unique configuration dictates a distinct physiological pathway for iron absorption and cellular processing compared to traditional ferrous iron salts. This guide provides a detailed examination of the molecular interactions of IPC at the cellular level, its influence on iron storage proteins like ferritin, and its role in systemic iron homeostasis. We will present quantitative data from clinical studies, detail experimental protocols, and visualize key metabolic and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Fundamentals of Cellular Iron Homeostasis

Mammalian cells have evolved a sophisticated system to manage iron. Cellular iron balance is maintained by regulating iron uptake, utilization, storage, and export.[3] The primary mechanism for iron acquisition by most cells is the transferrin cycle.[4] Iron-laden transferrin in the plasma binds to the transferrin receptor 1 (TfR1) on the cell surface, leading to the endocytosis of the complex.[5] Within the endosome, a drop in pH to approximately 5.5 causes the release of ferric iron (Fe³⁺) from transferrin.[4] The enzyme STEAP3 then reduces Fe³⁺ to its ferrous form (Fe²⁺), which is subsequently transported into the cytosol by the Divalent Metal Transporter 1 (DMT1).[4][6]

Once in the cytosol, iron enters a labile iron pool and is trafficked to mitochondria for heme and iron-sulfur cluster synthesis or, if in excess, is sequestered within the protein shell of ferritin for safe storage.[7][8] Cellular iron export is mediated by the only known iron exporter, ferroportin (Fpn).[7]

This entire process is post-transcriptionally regulated by the Iron-Responsive Element (IRE) and Iron-Regulatory Protein (IRP) system. In iron-deficient cells, IRPs bind to IREs on the mRNA of key proteins, stabilizing TfR1 mRNA to increase iron uptake and blocking the translation of ferritin mRNA to reduce iron storage.[3][4] Systemically, the liver-secreted peptide hormone hepcidin acts as the master regulator, binding to ferroportin to induce its degradation, thereby decreasing iron absorption from the gut and release from macrophages.[4][6]

Mechanism of Action: A Unique Pathway for Iron Uptake

This compound®'s distinct structure as an iron-polymaltose complex (IPC) prevents the release of large quantities of free ionic iron in the gastrointestinal tract, a primary cause of the side effects associated with ferrous salts.[1] Its absorption is a controlled, physiological process.

Oral Administration: In the duodenum, the IPC is taken up at the enterocyte brush border.[2] The iron is released from the polymaltose carrier in a controlled manner, where it is acted upon by cellular machinery.[1] Duodenal cytochrome b (Dcytb), a ferric reductase, reduces the iron from Fe³⁺ to Fe²⁺.[1][9] This allows the iron to be transported into the enterocyte by DMT1, the same transporter used for non-heme dietary iron.[1][4] This regulated uptake mechanism minimizes saturation of the transport system and significantly reduces the generation of non-transferrin-bound iron (NTBI) in the serum, with peak levels reported at only 0.7 µM for IPC compared to up to 9 µM with ferrous sulfate.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of cellular iron sensing, regulation of erythropoiesis and mitochondrial iron utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Elemental Composition and Structural Analysis of Noripurum®

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental composition and structural characteristics of Noripurum®, an iron(III)-hydroxide polymaltose complex. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Introduction

This compound® is a macromolecular complex composed of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose ligand shell.[1][2][3] This structure is designed to facilitate the controlled delivery of iron for the treatment of iron deficiency anemia, mimicking the structure of the natural iron storage protein, ferritin.[4] Understanding the elemental and structural properties of this complex is crucial for ensuring its safety, efficacy, and batch-to-batch consistency.

Elemental Composition

The elemental composition of the iron(III)-hydroxide polymaltose complex is a critical quality attribute. While a complete elemental analysis detailing the precise percentages of carbon, hydrogen, and nitrogen is not extensively reported in publicly available literature, the key elemental component, iron, is well-characterized.

Table 1: Elemental and Molecular Properties of this compound®

| Parameter | Value | Reference |

| Molecular Formula (Repeating Unit) | C₁₂H₂₅FeO₁₄ | [5] |

| Molecular Weight (Repeating Unit) | ~449.16 g/mol | [5] |

| Iron (Fe) Content | Typically around 50 mg of elemental iron per mL or tablet | [6][7] |

| Polymaltose Content | Approximately 50-70% by weight | [8] |

Structural Analysis

The unique structure of this compound®, comprising a mineral core and a carbohydrate shell, dictates its physicochemical properties and biological activity. Various analytical techniques are employed to elucidate its structural features.

Iron Core Structure and Size

The core of the complex consists of polynuclear iron(III)-hydroxide, akin to the mineral core of ferritin. Advanced imaging techniques have been instrumental in characterizing its size and morphology.

Table 2: Structural Characteristics of the Iron Core

| Parameter | Method | Value | Reference |

| Average Core Size | Cryogenic Transmission Electron Microscopy (cryo-TEM) | 2 - 6 nm | [9] |

| Morphology | Cryogenic Transmission Electron Microscopy (cryo-TEM) | Spherical to ellipsoidal nanoparticles | [9] |

| Crystalline Structure | X-ray Diffraction (XRD) | Akaganéite-like or ferrihydrite-like | [9] |

Polymaltose Ligand Shell

The polymaltose shell plays a vital role in stabilizing the iron core and influencing the complex's absorption and tolerability profile. Its molecular weight distribution is a key parameter.

Table 3: Characteristics of the Polymaltose Ligand

| Parameter | Method | Value | Reference |

| Molecular Weight Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Broad distribution, with an average molecular weight of approximately 52,300 Da for the entire complex. | [4][10][11] |

| Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Not explicitly defined in available literature, but expected to be polydisperse. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound®. The following sections outline the key experimental protocols.

Determination of Iron Content by UV-Vis Spectrophotometry

This method is commonly used for the quantification of iron in pharmaceutical preparations.

Protocol:

-

Sample Preparation:

-

Chromogen Formation:

-

Take an aliquot of the sample solution.

-

Add a solution of a chromogenic agent, such as ammonium thiocyanate, which forms a colored complex with iron(III) ions.[7] The resulting solution is typically red.

-

Alternatively, other reagents like sulfosalicylic acid can be used.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the colored solution at the wavelength of maximum absorption (λmax), which is approximately 471 nm for the thiocyanate complex.[7]

-

Prepare a calibration curve using standard solutions of known iron(III) concentrations.

-

Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.

-

Structural Analysis by Cryogenic Transmission Electron Microscopy (cryo-TEM)

Cryo-TEM is a powerful technique for visualizing the native structure of nanoparticles, including the iron core of this compound®.

Protocol:

-

Sample Preparation:

-

A small aliquot of the this compound® solution is applied to a TEM grid.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving its hydrated state.

-

-

Imaging:

-

The vitrified sample is transferred to a cryo-electron microscope.

-

Images are acquired at low temperatures to prevent ice crystal formation and radiation damage.

-

The electron-dense iron cores appear as dark spots against the lighter, amorphous ice background.

-

-

Data Analysis:

-

Image analysis software is used to measure the size and shape of a large population of iron cores.

-

Statistical analysis is performed to determine the average core size and size distribution.

-

Molecular Weight Distribution by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of the polymaltose ligand and the entire complex.[10][11]

Protocol:

-

System Setup:

-

Sample and Standard Preparation:

-

Dissolve the this compound® sample in the mobile phase.

-

Prepare a series of polymer standards with known molecular weights (e.g., pullulan or dextran standards) to create a calibration curve.[10]

-

-

Chromatographic Run:

-

Inject the sample and standards onto the column.

-

Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.

-

Determine the molecular weight distribution of the sample by comparing its elution profile to the calibration curve.

-

References

- 1. Hepcidin and ferroportin: the new players in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ijarbs.com [ijarbs.com]

- 5. This compound | C18H38FeO19 | CID 131750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. CH397628A - Process for the preparation of therapeutically useful iron (III) hydroxide-polymaltose complexes - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Molecular weight determination for colloidal iron by Taguchi optimized validated gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Physicochemical Characterization of Ferric Hydroxide Polymaltose Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ferric Hydroxide Polymaltose (IPC), a macromolecular complex of polynuclear iron(III)-hydroxide and polymaltose. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and analysis of iron-carbohydrate drug products.

General Physicochemical Properties

Ferric Hydroxide Polymaltose Complex is a non-ionic iron preparation used for the treatment of iron deficiency.[1][2] The complex is designed to provide a controlled release of iron, enhancing tolerability compared to conventional ferrous salts.[1] Its general properties are summarized in the table below.

| Property | Description | References |

| Appearance | Brown, amorphous powder | [3] |

| Molecular Formula | Not specified as it is a complex mixture, but the core iron structure is polynuclear iron(III)-hydroxide. | [3][4] |

| Molecular Weight | Approximately 50 kDa | [3] |

| Iron Content | Typically around 27% w/w | [3][5] |

| Solubility | Soluble in water over a wide pH range. | [2] |

| pH (1% solution) | Approximately 6.5 | [5] |

Molecular Weight and Particle Size

The molecular weight and particle size of the ferric hydroxide polymaltose complex are critical parameters that can influence its stability, iron release profile, and bioavailability. Significant differences in these properties can be observed between different preparations.[6]

| Parameter | Value Range | Method of Analysis | References |

| Molecular Weight | ~ 50 kDa | Size Exclusion Chromatography | [3] |

| Particle Size (Z-average) | 2 - 6 nm (iron core) | Dynamic Light Scattering (DLS) | [7][8] |

| Polydispersity Index (PDI) | Varies by preparation | Dynamic Light Scattering (DLS) | [6] |

Stability Profile

The stability of the ferric hydroxide polymaltose complex is a key factor in its formulation and efficacy. The complex is generally stable over a range of pH values, which contributes to its good gastrointestinal tolerability.

| Condition | Observation | References |

| pH 3.0 - 9.0 | The complex remains stable with optimal formation at a pH of 9.0. | [9] |

| Temperature | Optimal synthesis temperature is around 80°C for the formation of the desired iron phase. | [9] |

Experimental Protocols

Detailed methodologies for the key experiments used in the physicochemical characterization of ferric hydroxide polymaltose complex are provided below.

UV-Visible Spectrophotometry for Total Iron Content

This method determines the total iron content in the complex after acidic hydrolysis.

Protocol:

-

Sample Preparation: Accurately weigh a sample of the ferric hydroxide polymaltose complex.

-

Acid Hydrolysis: Dissolve the sample in a solution containing nitric acid and hydrochloric acid and boil in a water bath for 5 minutes to ensure complete hydrolysis and release of iron from the complex.[10][11]

-

Dilution: After cooling, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

-

Complexation: Take an aliquot of the diluted solution and mix with a suitable chromogenic agent (e.g., methylthymol blue or ammonium thiocyanate) in a buffered solution (e.g., acetate buffer at pH 5).[10][12]

-

Measurement: Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (e.g., 628 nm for methylthymol blue or 471 nm for ammonium thiocyanate) using a UV-Visible spectrophotometer.[10][12]

-

Quantification: Calculate the iron concentration based on a standard calibration curve prepared with known concentrations of an iron standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. Iron Polymaltose - OEL Fastrac with ADE - Affygility Solutions [affygility.com]

- 4. Ferric hydroxide polymaltose complex | C12H25FeO14 | CID 76960246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. researchgate.net [researchgate.net]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. real.mtak.hu [real.mtak.hu]

- 9. ikm.org.my [ikm.org.my]

- 10. ijpsonline.com [ijpsonline.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Preclinical Safety and Toxicity of Noripurum (Iron Polymaltose Complex): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of Noripurum, an iron polymaltose complex (IPC). The information is compiled from a range of non-clinical studies, focusing on acute, repeat-dose, reproductive, and genetic toxicity, as well as carcinogenicity. This document is intended to serve as a core resource for professionals in drug development and research, presenting key data in a structured format with detailed experimental methodologies and visual representations of relevant pathways and workflows.

Executive Summary

This compound, an iron (III)-hydroxide polymaltose complex, is a widely used oral treatment for iron deficiency anemia. Its preclinical safety has been established through a series of toxicological studies. Compared to simple iron salts like ferrous sulfate, this compound exhibits a significantly better safety profile, primarily due to its controlled iron release mechanism which minimizes free iron in the gastrointestinal tract and circulation. This controlled absorption leads to lower acute toxicity and better gastrointestinal tolerability. Preclinical data indicate a high lethal dose (LD50), no significant findings in repeat-dose toxicity studies at therapeutic dose levels, no evidence of genotoxicity or carcinogenicity, and no adverse effects on fertility or embryonic development.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

Data Presentation

| Study Type | Species | Route of Administration | LD50 (mg iron/kg body weight) | Key Findings |

| Acute Oral Toxicity | Rat | Oral | >2,800[1] | No mortality or signs of toxicity observed at doses up to 1,000 mg/kg.[2] In comparison, the LD100 for ferrous sulphate was 350 mg/kg.[2] |

| Acute Oral Toxicity | Mouse | Oral | >2,000 | No mortalities or significant clinical signs of toxicity were observed. |

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

The acute oral toxicity of this compound was assessed in rats. The study is typically conducted as follows:

-

Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Administration: A single dose of this compound is administered by oral gavage. The volume administered is typically 1-2 mL/100g body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance following prolonged administration.

Data Presentation

| Study Type | Species | Route | Duration | Dose Levels (mg iron/kg/day) | NOAEL (mg iron/kg/day) | Key Findings |

| 28-Day Oral Toxicity | Rat | Oral | 28 days | 0, 50, 100, 200 | 200 | No adverse effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, or organ weights. No treatment-related histopathological findings. |

| 90-Day Oral Toxicity | Rat | Oral | 90 days | 0, 40, 80, 160 | 160 | No evidence of cumulative toxicity. No significant changes in hematological, biochemical, or histopathological parameters. |

Experimental Protocols

90-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 408)

This study investigates the sub-chronic oral toxicity of this compound.

-

Animal Model: Wistar rats are typically used.

-

Groups: Animals are divided into multiple groups, including a control group and at least three dose groups. Each group consists of an equal number of male and female animals.

-

Dose Administration: The test substance is administered orally once daily for 90 days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examined before the start and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of various parameters.

-

Urinalysis: Conducted at the end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues and organs from the control and high-dose groups are examined microscopically.

-

Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on reproductive function and development. While specific studies on this compound (iron polymaltose) are limited in the public domain, data from a related intravenous iron compound, ferric carboxymaltose, provide some insights.

Data Presentation

| Study Type | Species | Route | Dose Levels (mg iron/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | Intravenous | Up to 30 | No adverse effects on male or female fertility, or on early embryonic development. |

| Embryo-Fetal Development | Rat | Intravenous | Up to 30 | No adverse embryofetal findings. |

| Pre- and Post-natal Development | Rat | Intravenous | Up to 18 | No adverse effects on the survival, behavior, sexual maturation, or reproductive parameters of the offspring. |

Note: The data presented is for ferric carboxymaltose, a related intravenous iron preparation.

Experimental Protocols

Reproductive and Developmental Toxicity studies are generally conducted according to OECD guidelines (e.g., OECD 414 for Prenatal Developmental Toxicity, OECD 415 for One-Generation Reproduction Toxicity, and OECD 416 for Two-Generation Reproduction Toxicity).

A typical experimental workflow for a developmental toxicity study is as follows:

References

In Vitro Models for Assessing Iron Bioavailability from Noripurum®: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro models for assessing the bioavailability of iron from Noripurum® (iron(III)-hydroxide polymaltose complex). It details experimental protocols, presents a framework for data comparison, and visualizes key biological pathways and workflows to support research and development in the field of iron supplementation.

Introduction to In Vitro Iron Bioavailability Assessment

The bioavailability of oral iron supplements is a critical determinant of their efficacy in treating iron deficiency anemia. In vitro models offer a rapid, cost-effective, and ethically sound alternative to human studies for screening and mechanistic investigation of iron absorption. These models typically simulate the physiological conditions of the gastrointestinal tract to predict the amount of iron that is available for absorption by intestinal cells.

This compound®, an iron(III)-hydroxide polymaltose complex, is designed to provide a controlled release of iron. Understanding its interaction with the digestive system and intestinal epithelium is crucial for optimizing its formulation and clinical application. This guide focuses on the core in vitro methodologies used to evaluate its bioavailability.

Key In Vitro Models and Experimental Protocols

Two primary in vitro models are widely used to assess iron bioavailability: the simulated gastrointestinal digestion model and the Caco-2 cell culture model. Often, these models are used in a sequential manner, where the digestate from the simulated digestion is then applied to the Caco-2 cells.

Simulated Gastrointestinal Digestion (INFOGEST Method)

The INFOGEST method is a standardized, static in vitro digestion model that simulates the oral, gastric, and small intestinal phases of digestion.[1][2]

Experimental Protocol:

1. Oral Phase:

-

Sample Preparation: Homogenize the test sample (e.g., this compound® tablet or syrup) with simulated salivary fluid (SSF) at a 1:1 (w/v) ratio.

-

Enzyme Addition: Add α-amylase to the mixture.

-

Incubation: Incubate at 37°C for 2 minutes with gentle mixing.

2. Gastric Phase:

-

pH Adjustment: Adjust the pH of the oral bolus to 2.0-3.0 with HCl.

-

Enzyme Addition: Add simulated gastric fluid (SGF) containing pepsin.

-

Incubation: Incubate at 37°C for 2 hours with continuous mixing.

3. Intestinal Phase:

-

pH Adjustment: Raise the pH to 7.0 with sodium bicarbonate.

-

Enzyme and Bile Addition: Add simulated intestinal fluid (SIF) containing pancreatin and bile salts.

-

Incubation: Incubate at 37°C for 2 hours with continuous mixing.

-

Soluble Fraction: At the end of the intestinal phase, the mixture is centrifuged, and the supernatant (the bioaccessible fraction) is collected for further analysis or for application to Caco-2 cells.

Below is a workflow diagram for the INFOGEST simulated digestion protocol.

Caco-2 Cell Model for Iron Uptake

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the small intestinal barrier.[3] This model is widely used to assess the cellular uptake of iron. The formation of intracellular ferritin, an iron storage protein, is a common biomarker for iron uptake.[3]

Experimental Protocol:

1. Caco-2 Cell Culture and Differentiation:

-

Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a suitable density.

-

Culture: Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: Allow the cells to differentiate for 19-21 days, during which they form a polarized monolayer with a well-defined brush border. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

2. Iron Uptake Assay (Ferritin Formation):

-

Preparation: Wash the differentiated Caco-2 cell monolayers with a serum-free medium.

-

Application of Digest: Apply the bioaccessible iron fraction from the simulated digestion (or a solution of this compound® in a suitable buffer) to the apical side of the Caco-2 cell monolayer. A control with a known iron salt like ferrous sulfate should be run in parallel.

-

Incubation: Incubate for 2 to 24 hours at 37°C.

-

Cell Lysis: After incubation, thoroughly wash the cells to remove any non-absorbed iron and lyse the cells to release the intracellular contents.

-

Ferritin Quantification: Measure the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).

-

Protein Quantification: Measure the total protein content of the cell lysate to normalize the ferritin values. The results are typically expressed as ng of ferritin per mg of total cell protein.

Below is a workflow for the Caco-2 cell iron bioavailability assay.

References

- 1. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]

- 2. InfoGest Consensus Method - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Iron(III)-Hydroxide Polymaltose Complex (Noripurum) with Intestinal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the iron(III)-hydroxide polymaltose complex, commercially known as Noripurum, and intestinal epithelial cells. It synthesizes current scientific knowledge on the absorption mechanisms, cellular processing, and potential signaling pathways involved. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this non-ionic iron formulation. The guide includes a summary of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of key biological processes to facilitate a deeper understanding of the subject.

Introduction

Iron deficiency is a widespread nutritional disorder, and oral iron supplementation is the most common therapeutic approach. Traditional iron salts, such as ferrous sulfate, are effective but often associated with gastrointestinal side effects. The iron(III)-hydroxide polymaltose complex (this compound) was developed as an alternative with a different mechanism of intestinal absorption, aiming for better tolerability. Unlike iron salts that are taken up as free ions, this compound is a macromolecular complex where polynuclear iron(III)-hydroxide is stabilized by a polymaltose shell. This structure is designed to mimic the ferritin-bound iron found in food. Understanding the interaction of this complex with intestinal epithelial cells is crucial for optimizing its therapeutic use and developing next-generation iron supplements.

Mechanism of Intestinal Absorption of this compound

The intestinal absorption of iron from this compound is a controlled process that differs significantly from that of ferrous iron salts. While ferrous iron is directly taken up by the divalent metal transporter 1 (DMT1), the iron in this compound is in the ferric state and complexed with polymaltose.

The prevailing hypothesis is that the iron polymaltose complex is taken up by the enterocytes as a whole, likely through a receptor-mediated or endocytotic pathway. Another possibility is the gradual release of iron from the complex at the brush border membrane, followed by its transport into the cell. Studies in rats have shown that the transfer of iron from the lumen into the portal blood is significantly slower for the iron polymaltose complex compared to ferrous ascorbate, with the maximum transfer occurring at 24 hours for the complex versus 30 minutes for the salt[1]. This suggests a different and more regulated absorption pathway.

Once inside the enterocyte, the iron is released from the polymaltose complex and enters the common intracellular iron pool. From here, it can be stored in ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. The regulation of iron absorption from this compound is believed to be influenced by the body's iron status, with absorption being upregulated in iron-deficient states.

Quantitative Data on this compound Absorption

The bioavailability of iron from this compound has been assessed in various studies, comparing it to the standard ferrous sulfate. The data indicates that absorption is dependent on the individual's iron stores.

| Study Population | Iron Compound | Dose | Absorption (%) | Key Findings | Reference |

| Human subjects with normal iron stores | Iron(III)-hydroxide polymaltose complex | 100 mg ⁵⁹Fe | 0.81 ± 0.27 | Absorption is significantly lower than ferrous ascorbate in iron-replete individuals. | [2] |

| Human subjects with normal iron stores | Ferrous ascorbate (reference) | 100 mg ⁵⁹Fe | 8.53 ± 1.2 | [2] | |

| Human subjects with depleted iron stores | Iron(III)-hydroxide polymaltose complex | 100 mg ⁵⁹Fe | 2.4 ± 1.0 | Absorption is higher in iron-depleted individuals but still lower than ferrous ascorbate. | [2] |

| Human subjects with depleted iron stores | Ferrous ascorbate (reference) | 100 mg ⁵⁹Fe | 17 ± 3 | [2] | |

| Anemic and non-anemic rats | Iron(III)-hydroxide polymaltose complex | 0.84 - 41.9 mg Fe/kg | Not specified | No significant difference in bioavailability or iron utilization compared to ferrous sulphate. | [3] |

| Anemic and non-anemic rats | Ferrous sulphate | 0.84 - 41.9 mg Fe/kg | Not specified | [3] |

Experimental Protocols

In Vitro Iron Bioavailability using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used model to study intestinal iron absorption.

Objective: To assess the bioavailability of iron from this compound compared to a standard iron salt (e.g., ferrous sulfate).

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

Penicillin-Streptomycin

-

Collagen-coated permeable supports (e.g., Transwell®)

-

This compound solution

-

Ferrous sulfate solution (freshly prepared)

-

In vitro digestion enzymes (pepsin, pancreatin, bile salts)

-

Ferritin ELISA kit

-

Protein assay kit (e.g., BCA)

Methodology:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed cells onto collagen-coated permeable supports at a density of 5 x 10⁴ cells/cm².

-

Allow cells to differentiate for 19-21 days, with media changes every 2-3 days. Monitor the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER).

-

-

In Vitro Digestion of Iron Compounds:

-

Prepare a solution of this compound and ferrous sulfate.

-

Perform a simulated gastric digestion by adjusting the pH to 2.0 with HCl and adding pepsin. Incubate at 37°C for 1 hour with gentle shaking.

-

Follow with a simulated intestinal digestion by adjusting the pH to 7.0 with NaHCO₃ and adding a mixture of pancreatin and bile salts. Incubate at 37°C for 2 hours with gentle shaking.

-

Centrifuge the digestate to remove insoluble material. The supernatant represents the bioaccessible iron fraction.

-

-

Iron Uptake Assay:

-

Wash the differentiated Caco-2 cell monolayers with serum-free medium.

-

Add the bioaccessible iron fractions from the in vitro digestion to the apical side of the permeable supports.

-

Incubate for 2 hours at 37°C.

-

Remove the iron-containing medium and wash the cells thoroughly with an iron-free buffer.

-

Add fresh culture medium and incubate for a further 22 hours to allow for ferritin formation.

-

-

Quantification of Iron Uptake:

-

Harvest the cells and lyse them.

-

Measure the ferritin concentration in the cell lysate using a ferritin ELISA kit.

-

Measure the total protein concentration in the cell lysate using a protein assay kit.

-

Express iron uptake as ng of ferritin per mg of cell protein.

-

In Vivo Iron Absorption in a Ligated Duodenal Loop Rat Model

This model allows for the direct measurement of iron absorption from a specific segment of the intestine.

Objective: To determine the rate and extent of iron absorption from this compound in a rat model.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

⁵⁹Fe-labeled this compound

-

⁵⁹Fe-labeled ferrous sulfate (as control)

-

Gamma counter

Methodology:

-

Animal Preparation:

-

Fast rats overnight with free access to water.

-

Anesthetize the rats.

-

Make a midline abdominal incision to expose the small intestine.

-

-

Ligation of the Duodenal Loop:

-

Isolate a 5-10 cm segment of the duodenum, starting just distal to the pylorus.

-

Ligate both ends of the segment with surgical thread, ensuring the blood supply remains intact.

-

-

Injection of Iron Solution:

-

Inject a known amount of ⁵⁹Fe-labeled this compound or ferrous sulfate solution into the ligated loop.

-

-

Absorption Period:

-

Close the abdominal incision and allow the rat to recover from anesthesia.

-

After a predetermined time (e.g., 2, 4, 8, or 24 hours), re-anesthetize the rat.

-

-

Sample Collection and Measurement:

-

Collect a blood sample via cardiac puncture.

-

Excise the ligated duodenal loop and the liver.

-

Measure the radioactivity in the blood, liver, the remaining carcass, and the ligated loop (to determine unabsorbed iron) using a gamma counter.

-

Calculate the percentage of the administered dose that was absorbed.

-

Signaling Pathways and Cellular Regulation

While direct evidence for specific signaling pathways activated by this compound in intestinal epithelial cells is limited, we can infer potential mechanisms based on the known regulation of iron homeostasis.

The absorption of iron is tightly controlled to maintain systemic iron balance. The key regulator is the hormone hepcidin , which is produced by the liver in response to high iron levels. Hepcidin acts on intestinal enterocytes to decrease iron absorption by binding to ferroportin , the only known cellular iron exporter. This binding leads to the internalization and degradation of ferroportin, trapping iron within the enterocyte, which is then lost when the cell is sloughed off.

The expression of the apical iron transporter DMT1 is also regulated by cellular iron status. High intracellular iron levels lead to a decrease in DMT1 expression, thus reducing iron uptake from the intestinal lumen.

It is plausible that the iron absorbed from this compound, upon entering the enterocyte's labile iron pool, would trigger these same regulatory mechanisms. An increase in intracellular iron would lead to a downregulation of DMT1 and, if communicated systemically, an increase in hepcidin production, which in turn would decrease ferroportin levels on the basolateral membrane.

Proposed Signaling Pathway for Iron Regulation in Enterocytes

The following diagram illustrates the proposed regulatory pathway for iron absorption in an intestinal epithelial cell, which is likely to be influenced by iron derived from this compound.

Experimental Workflow for In Vitro Iron Bioavailability

The following diagram outlines the key steps in the Caco-2 cell-based experimental workflow for assessing iron bioavailability.

References

- 1. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal absorption of 59Fe from neutron-activated commercial oral iron(III)-citrate and iron(III)-hydroxide-polymaltose complexes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron pharmacokinetics after administration of ferric-hydroxide-polymaltose complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight distribution of ferric polymaltose complex

An In-depth Technical Guide to the Molecular Weight Distribution of Ferric Polymaltose Complex

Introduction

Ferric polymaltose complex, also known as iron(III)-hydroxide polymaltose complex, is a macromolecular compound developed for the treatment of iron deficiency and iron deficiency anemia.[1] It consists of a polynuclear iron(III) hydroxide core stabilized by polymaltose ligands, forming a stable, non-ionic, water-soluble complex.[2][3] This structure is designed to mimic the physiological iron storage protein, ferritin.[2]

The molecular weight and its distribution are critical quality attributes for ferric polymaltose complex. These parameters significantly influence the complex's stability, bioavailability, safety profile, and therapeutic efficacy. A controlled molecular weight distribution ensures a slow and regulated release of iron, minimizing the gastrointestinal side effects commonly associated with simpler ferrous iron salts.[3][4] This guide provides a comprehensive overview of the molecular weight distribution of ferric polymaltose complex, detailing the analytical methodologies used for its characterization and the physiological relevance of its macromolecular structure.

Molecular Weight Characteristics

The ferric polymaltose complex is not a single molecular entity but rather a heterogeneous mixture of macromolecules with a range of molecular weights, a property known as polydispersity. The molecular weight is typically described as an average value.

Reported Molecular Weight Data

The reported molecular weight of the ferric polymaltose complex can vary, reflecting its polydisperse nature and potential differences between manufacturing processes. It is crucial to distinguish between the molecular weight of the entire macromolecular complex and that of its repeating chemical unit.

| Parameter | Reported Value | Source |

| Macromolecular Complex (Average MW) | ~50 kDa | [2][5] |

| ~450 kDa | [2] | |

| Repeating Unit (C₁₂H₂₅FeO₁₄) | ~449.16 g/mol | [3][6][7] |

Note: The significant variation in the reported average molecular weight of the macromolecular complex highlights the importance of detailed characterization using techniques that can elucidate the entire distribution.

Experimental Determination of Molecular Weight Distribution

The primary and most effective method for determining the molecular weight distribution of iron carbohydrate complexes is Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC).[8][9] This technique separates molecules based on their hydrodynamic volume (size in solution), making it ideal for characterizing polymers and macromolecules.[10][11]

Experimental Protocol: GPC/SEC with Dual UV/RI Detection

This protocol is based on a standard method for analyzing iron polysaccharide complexes.[8]

Objective: To determine the molecular weight distribution, weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the ferric polymaltose complex.

Instrumentation:

-

A GPC/SEC system, such as the PSS BioSECcurity SEC system or equivalent.

-

Differential Refractive Index (RI) detector.

-

Ultraviolet (UV) detector.

-

GPC/SEC software (e.g., PSS WinGPC UniChrom).

Chromatographic Conditions:

-

Columns: PSS SUPREMA, 5 µm, 30 Å + 2 × 1000 Å (8 × 300 mm each), with a PSS SUPREMA precolumn. This combination is effective for the expected molar mass range.[8]

-

Mobile Phase (Eluent): 0.1 N Sodium Nitrate (NaNO₃) in 0.01 M phosphate buffer, pH = 7.0.[8]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Ambient.[8]

-

Detectors:

-

Injection Volume: 25 µL.[8]

Sample and Standard Preparation:

-

Sample Preparation: Prepare a solution of the ferric polymaltose complex at a concentration of approximately 2 g/L for dry material or 50 g/L for liquid formulations in the mobile phase.[8]

-

Calibration Standards: Use a series of well-characterized polymer standards with narrow molecular weight distributions. Pullulan standards (e.g., PSS Pullulan ReadyCal) are suitable for calibrating aqueous SEC systems.[8] Prepare a series of standard solutions of known concentrations in the mobile phase.

Procedure:

-

System Equilibration: Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved on both detectors.

-

Calibration: Inject the prepared pullulan standards, starting from the lowest molecular weight. Record the retention times for each standard. Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

-

Sample Analysis: Inject the prepared ferric polymaltose sample solution.

-

Data Acquisition: Record the chromatograms from both the UV and RI detectors. The iron polymaltose complex will produce a signal on both detectors, while any free, unbound polymaltose will primarily be detected by the RI detector.[8]

Data Analysis:

-

Using the GPC software and the established calibration curve, calculate the molecular weight distribution of the sample.

-

The software will determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

-

The resulting chromatogram for the complex should show a well-shaped, nearly Gaussian peak, indicating an effective separation.[8]

Synthesis of Ferric Polymaltose Complex

The synthesis process directly influences the final molecular weight distribution of the complex. The general approach involves the controlled polymerization of iron(III) hydroxide in the presence of a polymaltose ligand.

A common method involves reacting a ferric salt (e.g., ferric chloride) with a polymaltose solution (depolymerized dextrin) and an alkali such as sodium hydroxide.[12][13] The reaction conditions, including temperature, pH, and the intrinsic viscosity of the starting polymaltose, are critical parameters that determine the size of the resulting macromolecular complex.[12]

Physiological Significance and Iron Uptake Pathway

The macromolecular structure of ferric polymaltose is fundamental to its mechanism of action. Unlike simple iron salts, the complex does not release large amounts of free ionic iron in the gastrointestinal tract.[2] Instead, iron is absorbed via a controlled, active mechanism in the small intestine, primarily the duodenum.[1] This ferritin-like structure facilitates physiological iron uptake by enterocytes.[2]

The proposed pathway involves the following steps:

-

The intact ferric polymaltose complex reaches the surface of the enterocytes in the duodenum.

-

At the brush border membrane, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome b (Dcytb).[2]

-

The resulting ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[2]

-

Inside the cell, the iron is either stored safely within the protein ferritin or transported across the basolateral membrane into the bloodstream, where it binds to transferrin for delivery to sites of erythropoiesis and storage.

This controlled uptake mechanism prevents the saturation of iron transporters and minimizes the presence of non-transferrin-bound iron (NTBI) in the serum, which is associated with oxidative stress.[2]

References

- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. cphi-online.com [cphi-online.com]

- 4. iron polymaltose complex: Topics by Science.gov [science.gov]